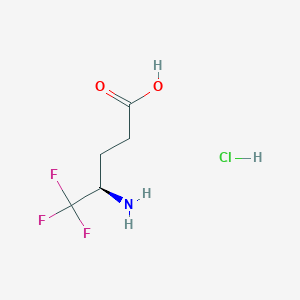
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a pentanoic acid derivative. One common method includes the use of trifluoromethylation reagents under controlled conditions to ensure the desired stereochemistry. The amino group is then introduced through nucleophilic substitution reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the carboxylic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving amino acids and their derivatives.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
- ®-4-Amino-5,5,5-trifluoropentanoic acid
- (S)-4-Amino-5,5,5-trifluoropentanoic acid
- 4-Amino-5,5,5-trifluoropentanoic acid
Comparison: Compared to its analogs, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The ®-enantiomer also provides specific stereochemical advantages in biological systems, potentially leading to higher efficacy and selectivity in its applications.
Propiedades
Fórmula molecular |
C5H9ClF3NO2 |
|---|---|
Peso molecular |
207.58 g/mol |
Nombre IUPAC |
(4R)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |
Clave InChI |
PBVOWYVDAMNWQT-AENDTGMFSA-N |
SMILES isomérico |
C(CC(=O)O)[C@H](C(F)(F)F)N.Cl |
SMILES canónico |
C(CC(=O)O)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


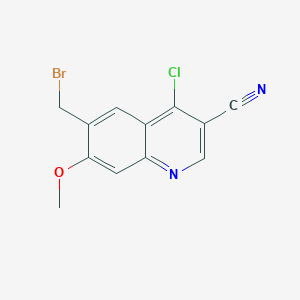

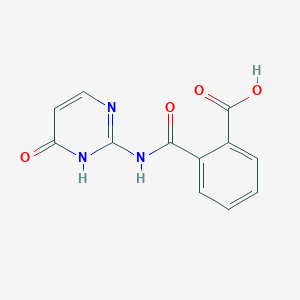
![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)

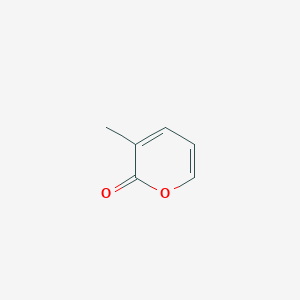
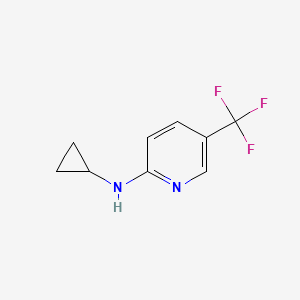

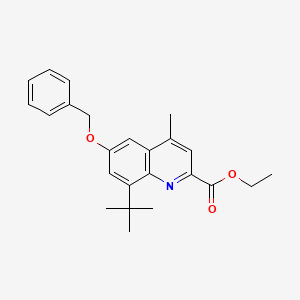
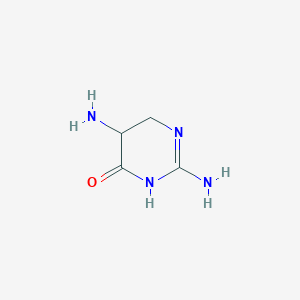
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)


